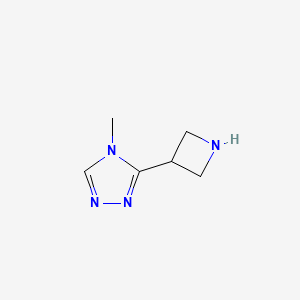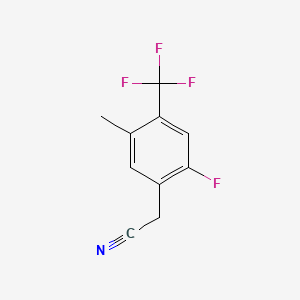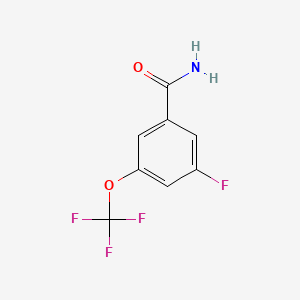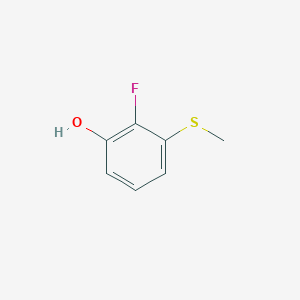
Tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate, commonly referred to as TBFMHPC, is a synthetic organic compound that is used in a variety of scientific and research applications. TBFMHPC is a colorless, flammable liquid with a low odor and is soluble in water. It is a versatile compound that is used in a number of fields, such as biochemistry, physiology, and pharmacology. TBFMHPC has a number of unique properties that make it useful in a variety of research applications.
Aplicaciones Científicas De Investigación
Syntheses and Derivatives
Stereoselective Syntheses : Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives show significant reactions, leading to the formation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. These processes involve L-selectride reactions and Mitsunobu reaction, highlighting its use in producing stereoisomers (Boev et al., 2015).
Vinylfluoro Group Application : The vinylfluoro group in tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate acts as an acetonyl cation equivalent, useful in synthesizing pipecolic acid derivatives and other piperidine-based compounds (Purkayastha et al., 2010).
Intermediate in Biologically Active Compounds : It serves as an important intermediate in synthesizing biologically active compounds like crizotinib, showcasing its importance in pharmaceutical research (Kong et al., 2016).
Chemical Properties and Reactions
Regioselective Ring-Opening : Tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, derived from this compound, is involved in regioselective ring-opening, forming a scaffold for the preparation of substituted piperidines. This illustrates its role in creating new chemical structures (Harmsen et al., 2011).
Enzymatic C-Demethylation : It undergoes enzymatic C-demethylation in liver microsomes, indicating its metabolic significance and potential applications in studying drug metabolism (Yoo et al., 2008).
Synthesis of Other Compounds
Synthesis of Tert-butyl 4-Methyl-3-Oxopiperidine-1-Carboxylate : Used as an intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors, highlighting its utility in developing therapeutic agents (Xin-zhi, 2011).
Photomechanical Crystals Formation : In a study involving the tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid, its slow hydrolysis led to the growth of photomechanical microcrystals. This shows its potential in materials science, particularly in the development of responsive materials (Al‐Kaysi et al., 2017).
Use in Fluorination Reactions : It plays a role in fluorination reactions, a process significant in medicinal chemistry applications, including the synthesis of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Propiedades
IUPAC Name |
tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKTWDCPMGDONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1444534.png)



![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)




![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)


